molecular formula C11H13BrMgO3 B6333878 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide 0.25 M in Tetrahydrofuran CAS No. 1187163-32-1

5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide 0.25 M in Tetrahydrofuran

Cat. No.: B6333878
CAS No.: 1187163-32-1
M. Wt: 297.43 g/mol
InChI Key: IXRBOQOAMLKAGO-UHFFFAOYSA-M
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Description

5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide 0.25 M in Tetrahydrofuran is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound features a 1,3-dioxane ring and a methoxyphenyl group, making it a versatile reagent in various chemical reactions.

Scientific Research Applications

5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide is used in various scientific research applications:

    Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.

    Pharmaceuticals: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of Grignard reagents involves the nucleophilic attack of the carbon atom bonded to the magnesium on an electrophilic carbon, such as a carbonyl carbon .

Safety and Hazards

Grignard reagents are typically highly reactive and can be hazardous. They should be handled with care, avoiding contact with skin and eyes, and used only in a well-ventilated area .

Future Directions

The use of Grignard reagents in organic synthesis continues to be a vibrant field of research, with new reactions and applications being discovered regularly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide typically involves the reaction of 5-(1,3-Dioxan-2-yl)-2-methoxyphenyl bromide with magnesium in the presence of anhydrous Tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is fully consumed.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Organic halides can be substituted by the Grignard reagent.

    Electrophiles: Various electrophiles, including carbon dioxide and epoxides, react with the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Carboxylic Acids: Formed from the reaction with carbon dioxide.

    Extended Carbon Chains: Formed from coupling reactions with organic halides.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Dioxan-2-ylethyl)magnesium bromide
  • (1,3-Dioxolan-2-ylmethyl)magnesium bromide
  • (1,3-Dioxan-2-yl)ethylzinc bromide

Uniqueness

5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide is unique due to its specific structure, which combines a 1,3-dioxane ring with a methoxyphenyl group. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

magnesium;2-(4-methoxybenzene-5-id-1-yl)-1,3-dioxane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13O3.BrH.Mg/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11;;/h3-5,11H,2,7-8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRBOQOAMLKAGO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[C-]C=C(C=C1)C2OCCCO2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrMgO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208855
Record name Magnesium, bromo[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-32-1
Record name Magnesium, bromo[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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